7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with significant biological properties. This compound belongs to the pyrano[2,3-d]pyrimidine family, which is known for its diverse pharmacological activities, including antitumor, antibacterial, antihypertensive, bronchodilator, and antiallergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One common method is the Biginelli-like condensation reaction, which involves the reaction of ethyl acetoacetate with various aldehydes and 2-aminobenzothiazole or 2-aminobenzimidazole . This reaction is advantageous due to its high yield and reduced reaction time, energy, and material waste.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high yield and purity. Catalysts such as Fe3O4@nano-cellulose/TiCl, TMGT, iron fluoride, and nano-Fe3O4@SiO2–TiCl3 are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can have enhanced biological activities .
Scientific Research Applications
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor, antibacterial, and antihypertensive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in regulating cell growth and proliferation . This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity.
7-amino-5-(2-chlorophenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile: A closely related compound with similar biological activities.
Uniqueness
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, which contribute to its high potency and selectivity as an enzyme inhibitor. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H13ClN4O3 |
---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H13ClN4O3/c1-20-14(22)12-11(8-3-5-9(17)6-4-8)10(7-18)13(19)24-15(12)21(2)16(20)23/h3-6,11H,19H2,1-2H3 |
InChI Key |
OSADPDJTUZROBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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